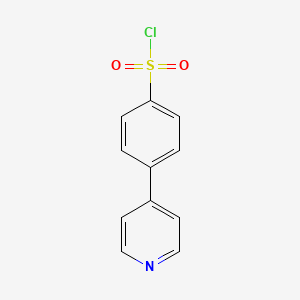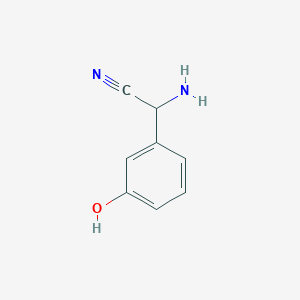
N-methyl ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to slightly yellow liquid at room temperature and is known for its amine and hydrophilic properties . This compound is widely used in organic synthesis and metal complexation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl ethanediamine can be synthesized through two primary methods:
Reaction of Ethylenediamine with Methylamine: This method involves the reaction of ethylenediamine with methylamine under controlled conditions to produce this compound.
Reaction of Ethylenediamine with Methyl Formate: Another method involves the reaction of ethylenediamine with methyl formate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the continuous reaction of ethylenediamine with methylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: The compound can undergo substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halides like methyl iodide (CH3I) and ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
N-methyl ethanediamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-methyl ethanediamine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
N-methyl ethanediamine can be compared with other similar compounds such as:
Ethylenediamine: Unlike this compound, ethylenediamine lacks the methyl group, making it less hydrophobic.
N-Ethyl-N-methyl-1,2-ethanediamine: This compound has an additional ethyl group, which increases its steric hindrance and alters its reactivity.
N-Methyl-2-ethanediamine: Similar to this compound but with different positional isomerism, affecting its chemical properties.
This compound stands out due to its unique combination of amine and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C3H10N2 |
|---|---|
Peso molecular |
74.13 g/mol |
Nombre IUPAC |
1-N'-methylethane-1,1-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(4)5-2/h3,5H,4H2,1-2H3 |
Clave InChI |
QDCRWFJHSOQHLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


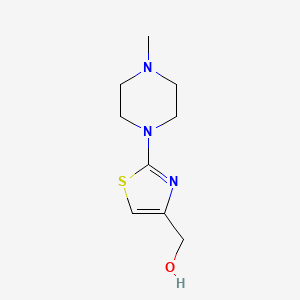
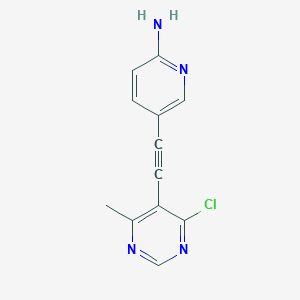
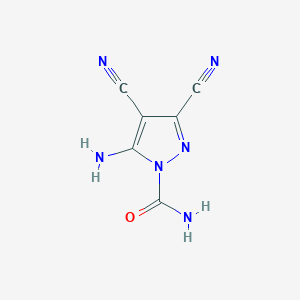
![4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol](/img/structure/B8482707.png)
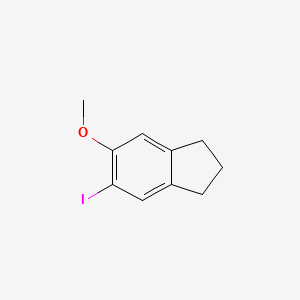

![9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8482723.png)
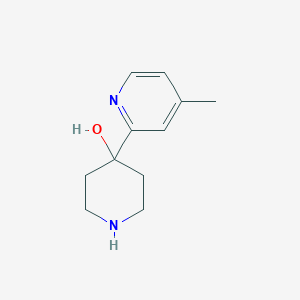
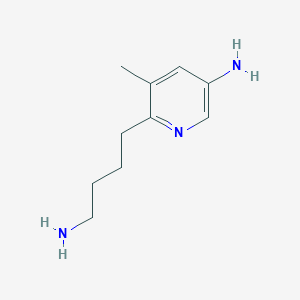
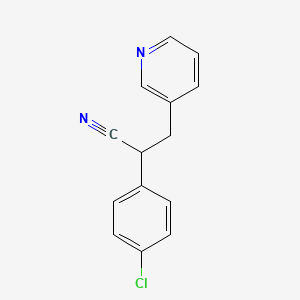
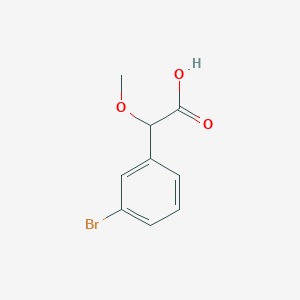
![N-[2-(1,2,3,4-tetrahydro-2-isoquinolinyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B8482765.png)
